Cas no 102565-22-0 (Methyl 2-sulfanyl-5-(trifluoromethyl)benzoate)

Methyl 2-sulfanyl-5-(trifluoromethyl)benzoate is a fluorinated aromatic ester with a reactive thiol group, making it a versatile intermediate in organic synthesis. The trifluoromethyl group enhances its electron-withdrawing properties, while the methyl ester and sulfanyl functionalities provide sites for further derivatization. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs can contribute to bioactive molecule development. The thiol group allows for selective modifications, such as nucleophilic substitutions or metal coordination, expanding its utility in cross-coupling reactions and ligand design. Its stability under standard conditions ensures reliable handling and storage.
Methyl 2-sulfanyl-5-(trifluoromethyl)benzoate structure
102565-22-0 structure
Product Name:Methyl 2-sulfanyl-5-(trifluoromethyl)benzoate
CAS No:102565-22-0
MF:C9H7F3O2S
MW:236.210891962051
MDL:MFCD18904478
CID:1133566
PubChem ID:13787739
Update Time:2025-06-25

Methyl 2-sulfanyl-5-(trifluoromethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-sulfanyl-5-(trifluoromethyl)benzoate
    • PubChem22796
    • methyl 2-mercaptobenzo[d]oxazole-6-carboxylate
    • methyl 2-mercapto-5-trifluoromethylbenzoate
    • 2-MERCAPTOBENZO[D]OXAZOLE-6-CARBOXYLIC ACID METHYL ESTER
    • AG-G-86652
    • methyl 2-sulfanyl-1,3-benzoxazole-6-carboxylate
    • 2-Mercaptobenzooxazole-6-carboxylic acid methyl ester
    • methyl 2-mercapto-1,3-benzoxazole-6-carboxylate
    • SureCN1101431
    • CTK5D6766
    • METHYL 2-MERCAPTO-5-(TRIFLUOROMETHYL)BENZOATE
    • SCHEMBL10742959
    • 5-(trifluoromethyl)thiosalicyclic acid methyl ester
    • 102565-22-0
    • MDL: MFCD18904478
    • Inchi: 1S/C9H7F3O2S/c1-14-8(13)6-4-5(9(10,11)12)2-3-7(6)15/h2-4,15H,1H3
    • InChI Key: RCNRETLSISYYAE-UHFFFAOYSA-N
    • SMILES: SC1C=CC(C(F)(F)F)=CC=1C(=O)OC

Computed Properties

  • Exact Mass: 236.01191
  • Monoisotopic Mass: 236.01188512g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 27.3Ų

Experimental Properties

  • PSA: 26.3

Methyl 2-sulfanyl-5-(trifluoromethyl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
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methyl 2-mercapto-5-(trifluoromethyl)benzoate
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methyl 2-mercapto-5-(trifluoromethyl)benzoate
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Methyl 2-sulfanyl-5-(trifluoromethyl)benzoate Related Literature

Additional information on Methyl 2-sulfanyl-5-(trifluoromethyl)benzoate

Recent Advances in the Application of Methyl 2-sulfanyl-5-(trifluoromethyl)benzoate (CAS: 102565-22-0) in Chemical Biology and Pharmaceutical Research

Methyl 2-sulfanyl-5-(trifluoromethyl)benzoate (CAS: 102565-22-0) is a chemically synthesized compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound, characterized by the presence of a trifluoromethyl group and a thiol ester moiety, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammation.

One of the most notable applications of Methyl 2-sulfanyl-5-(trifluoromethyl)benzoate is its role as a building block in the synthesis of small-molecule inhibitors targeting specific enzymes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of potent inhibitors for protein kinases involved in cancer cell proliferation. The trifluoromethyl group in the compound was found to enhance the binding affinity and metabolic stability of the resulting inhibitors, making them promising candidates for further preclinical evaluation.

In addition to its use in kinase inhibitor development, Methyl 2-sulfanyl-5-(trifluoromethyl)benzoate has also been explored as a precursor for the synthesis of antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters reported the successful incorporation of this compound into a series of novel sulfonamide derivatives, which exhibited broad-spectrum activity against drug-resistant bacterial strains. The researchers attributed the enhanced antibacterial activity to the electron-withdrawing effects of the trifluoromethyl group, which improved the compounds' interaction with bacterial target proteins.

Beyond its pharmacological applications, Methyl 2-sulfanyl-5-(trifluoromethyl)benzoate has also been investigated for its potential in chemical biology. A 2022 study in Angewandte Chemie International Edition described its use as a versatile probe for studying protein-ligand interactions. The thiol ester moiety of the compound allowed for efficient conjugation with biomolecules, enabling researchers to track and analyze binding events in real-time using advanced spectroscopic techniques.

Despite these promising developments, challenges remain in the large-scale synthesis and optimization of Methyl 2-sulfanyl-5-(trifluoromethyl)benzoate-based compounds. Recent efforts have focused on improving the yield and purity of the compound through innovative catalytic methods. For example, a 2023 publication in Organic Process Research & Development highlighted the use of palladium-catalyzed cross-coupling reactions to achieve higher efficiency in the synthesis of this intermediate.

In conclusion, Methyl 2-sulfanyl-5-(trifluoromethyl)benzoate (CAS: 102565-22-0) represents a valuable tool in modern chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it an attractive candidate for the development of new therapeutic agents and biochemical probes. Continued research into its applications and synthetic optimization is expected to further expand its utility in the field.

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